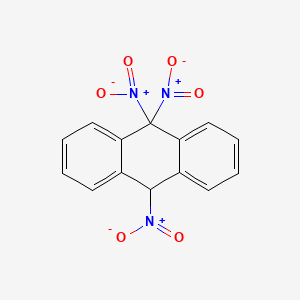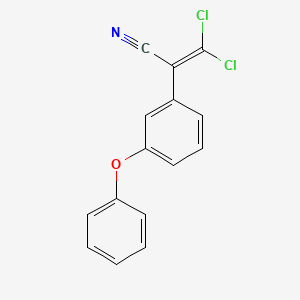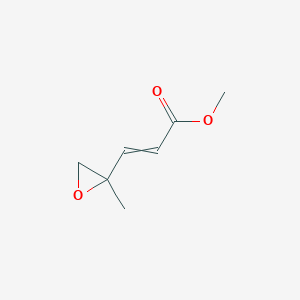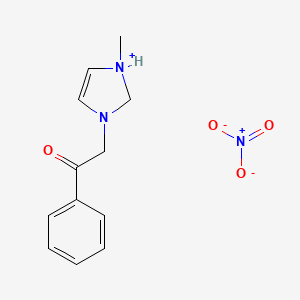
Ethyl 2,5-bis(4-chlorophenyl)-1,3-oxazolidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,5-bis(4-chlorophenyl)-1,3-oxazolidine-4-carboxylate is a chemical compound with the following structural formula:
CH3CH2NCOCH2C(C6H4Cl)2O
It belongs to the class of oxazolidine derivatives and contains two 4-chlorophenyl groups attached to an oxazolidine ring. This compound has interesting properties and applications in various fields.
Métodos De Preparación
Synthetic Routes: The synthesis of Ethyl 2,5-bis(4-chlorophenyl)-1,3-oxazolidine-4-carboxylate involves the reaction of ethyl chloroformate with 4-chloroaniline to form the corresponding carbamate. Subsequent cyclization of the carbamate with ethylenediamine leads to the formation of the oxazolidine ring. The esterification of the oxazolidine with ethanol yields the final product.
Reaction Conditions:- Ethyl chloroformate reacts with 4-chloroaniline in the presence of a base (such as triethylamine) to form the carbamate intermediate.
- Cyclization occurs by heating the carbamate with ethylenediamine.
- Esterification with ethanol is typically carried out using acid catalysis.
Industrial Production Methods: The industrial production of this compound involves scaling up the synthetic route described above. Optimization of reaction conditions, purification steps, and safety considerations are essential for large-scale production.
Análisis De Reacciones Químicas
Ethyl 2,5-bis(4-chlorophenyl)-1,3-oxazolidine-4-carboxylate can undergo various chemical reactions:
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Reduction: Reduction of the carbonyl group can lead to the formation of the corresponding alcohol.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Ring Opening: The oxazolidine ring can be opened under specific conditions.
Common reagents and conditions depend on the specific reaction type.
Aplicaciones Científicas De Investigación
Ethyl 2,5-bis(4-chlorophenyl)-1,3-oxazolidine-4-carboxylate finds applications in:
Medicinal Chemistry: It may exhibit biological activity due to its structural features. Researchers explore its potential as an antiviral, antibacterial, or antitumor agent.
Polymer Chemistry: The oxazolidine ring can participate in polymerization reactions, leading to novel materials.
Pesticide Development: The compound’s chlorophenyl groups make it relevant for designing agrochemicals.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular targets, possibly through binding to specific receptors or enzymes.
Comparación Con Compuestos Similares
Ethyl 2,5-bis(4-chlorophenyl)-1,3-oxazolidine-4-carboxylate shares structural similarities with other oxazolidine derivatives, but its unique combination of functional groups distinguishes it. Similar compounds include other oxazolidines and related heterocycles.
Propiedades
Número CAS |
109918-43-6 |
|---|---|
Fórmula molecular |
C18H17Cl2NO3 |
Peso molecular |
366.2 g/mol |
Nombre IUPAC |
ethyl 2,5-bis(4-chlorophenyl)-1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C18H17Cl2NO3/c1-2-23-18(22)15-16(11-3-7-13(19)8-4-11)24-17(21-15)12-5-9-14(20)10-6-12/h3-10,15-17,21H,2H2,1H3 |
Clave InChI |
VIEHLGUOVVRWGQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(OC(N1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3,3-Bis(methylsulfanyl)-2-phenylprop-2-en-1-yl]morpholine](/img/structure/B14313196.png)



![Bicyclo[4.1.0]heptan-2-one, 1,3-dimethyl-](/img/structure/B14313202.png)


![2,2'-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline)](/img/structure/B14313228.png)




![4-[(6-Nitro-1,3-benzothiazol-2-yl)amino]phenol](/img/structure/B14313248.png)

